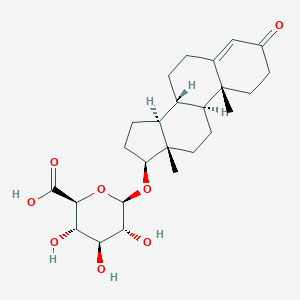

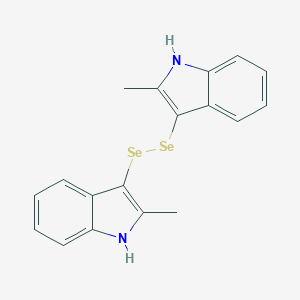

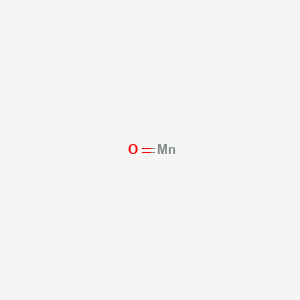

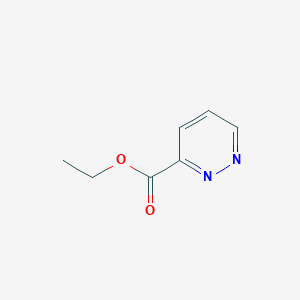

![molecular formula C8H8ClNO4S B073504 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid CAS No. 1429-44-3](/img/structure/B73504.png)

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, a related sulfonamide compound was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by various spectroscopic methods (Sarojini et al., 2012). Another approach described a convenient preparation of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, emphasizing cost-efficiency and environmental protection (H. Yin, 2002).

Molecular Structure Analysis

X-ray diffraction (XRD) and Density Functional Theory (DFT) studies are common in analyzing the molecular structure of sulfonamide compounds. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was examined, revealing its triclinic system and molecular stability through hyperconjugative interactions and charge delocalization (Sarojini et al., 2012).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can vary, with studies on their ability to form complexes or undergo specific reactions providing insights. For example, the reaction of sulfonamide derivatives with metals and other reagents has been explored to study their chemical behavior and potential applications in catalysis or as ligands (Bermejo et al., 2000).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and thermal stability, are crucial for their application in various fields. Techniques like thermal analysis and solubility studies can provide valuable information, although specific details on “4-Chloro-3-[(methylamino)sulfonyl]benzoic acid” are not directly available.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different chemical agents, are essential for understanding the behavior of sulfonamide compounds in chemical reactions. Studies on related compounds, examining their interactions with metals, reactivity under different conditions, and inhibitory activities against certain enzymes, offer insights into their chemical properties (Abdoli et al., 2018).

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Chemical Reactivity

Research on related sulfonamide compounds and their derivatives, such as in the ABTS/PP Decolorization Assay, highlights the importance of understanding the antioxidant capacity and reaction pathways of these compounds. The study by Ilyasov et al. (2020) elucidates the reaction pathways in the ABTS/potassium persulfate decolorization assay, indicating the specificity of reactions for certain antioxidants and the potential for further exploration of these pathways in compounds like 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental and Water Treatment Applications

Studies on the degradation of acetaminophen by advanced oxidation processes, as reviewed by Qutob et al. (2022), provide insights into the potential for similar compounds to be used in environmental cleanup and water treatment. This research underscores the significance of understanding the degradation pathways, by-products, and the biotoxicity of chemical compounds in water treatment applications (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antimicrobial and Anti-Biofouling Properties

The review on non-oxidizing biocides by Da-Silva-Correa et al. (2022) discusses the efficiency and safety of various biocides in preventing biofouling in reverse osmosis systems. This research could imply potential applications for related compounds in developing safer and more effective biocides for water treatment and other industrial applications (Da-Silva-Correa, Smith, Thibodeau, Welsh, & Buckley, 2022).

Drug Development and Pharmaceutical Applications

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-3-(methylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIQUWGBANQKJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357345 |

Source

|

| Record name | 4-chloro-3-[(methylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid | |

CAS RN |

1429-44-3 |

Source

|

| Record name | 4-chloro-3-[(methylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.